molecular formula C27H18ClN3 B2661776 2,4-Di([1,1'-biphenyl]-3-yl)-6-chloro-1,3,5-triazine CAS No. 1205748-61-3

2,4-Di([1,1'-biphenyl]-3-yl)-6-chloro-1,3,5-triazine

Cat. No. B2661776
CAS RN: 1205748-61-3
M. Wt: 419.91
InChI Key: SVNMSEVGOAHNKQ-UHFFFAOYSA-N
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Description

The compound “2,4-Di([1,1’-biphenyl]-3-yl)-6-chloro-1,3,5-triazine” is a triazine derivative. Triazines are a class of nitrogen-containing heterocycles. The “2,4-Di([1,1’-biphenyl]-3-yl)” part suggests that there are two biphenyl groups attached to the triazine ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms. Attached to this triazine ring would be two biphenyl groups and a chlorine atom .


Chemical Reactions Analysis

Triazine derivatives are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can undergo reactions at the chlorine positions .

Scientific Research Applications

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, some triazine derivatives are used as herbicides and work by inhibiting photosynthesis .

Safety and Hazards

Again, without specific data, it’s difficult to provide accurate safety and hazard information. It’s always important to handle chemical compounds with appropriate safety measures .

Future Directions

The future directions for this compound would depend on its intended applications. Triazine derivatives have found use in a variety of fields, including agriculture, polymer production, and pharmaceuticals .

properties

IUPAC Name

2-chloro-4,6-bis(3-phenylphenyl)-1,3,5-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H18ClN3/c28-27-30-25(23-15-7-13-21(17-23)19-9-3-1-4-10-19)29-26(31-27)24-16-8-14-22(18-24)20-11-5-2-6-12-20/h1-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVNMSEVGOAHNKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)C3=NC(=NC(=N3)Cl)C4=CC=CC(=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H18ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Di([1,1'-biphenyl]-3-yl)-6-chloro-1,3,5-triazine

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